3-(Azetidin-3-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

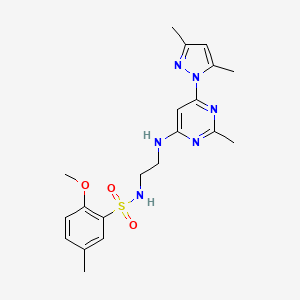

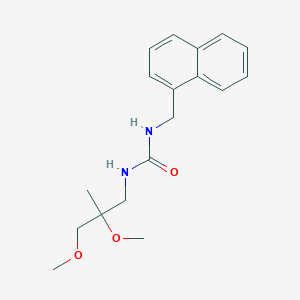

“3-(Azetidin-3-yl)propan-1-ol” is a chemical compound with the molecular formula C6H13NO . It is used in various potentially pharmacologically-active molecules and can be of interest also for the design of metal-complexing agents .

Synthesis Analysis

A new, one-pot protocol using mild conditions has been developed for the straightforward synthesis of various drug-like N-aminopropyl scaffolds. The process combines azetidine dimerization with a subsequent functionalization such as alkylation or amide formation . Preparation of one enantiomer, or optically pure target molecule, enables asymmetric synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H13NO . The molecular weight of this compound is 115.176.Chemical Reactions Analysis

The thermolyses of 3-(3-methyldiazirin-3-yl)propan-1-ol have been studied in solution over the temperature range 96–125 °C. The reactions are unimolecular and fit linear Arrhenius plots .Physical and Chemical Properties Analysis

The density of “this compound” is 1.013±0.06 g/cm3 (20 °C, 760 mmHg). Its boiling point is 200.4±23.0 °C (760 mmHg) .Aplicaciones Científicas De Investigación

Transformation to 3-Aryl-2-(ethylamino)propan-1-ols

Research has shown the transformation of related azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols. This process involves the use of LiAlH4 in THF under reflux conditions, indicating the versatility of azetidin derivatives in synthesizing compounds with potential applications in medicinal chemistry (Mollet, D’hooghe, & de Kimpe, 2011).

Synthesis from Propargylic Alcohols

Another study highlights the preparation of Azetidin-3-ones from readily available propargylic alcohols via gold-catalyzed alkyne intermolecular oxidation. This method showcases the efficiency and applicability of azetidin-3-yl derivatives in organic synthesis and pharmaceutical chemistry, providing a pathway to versatile heterocycles (Tan & Xiang, 2013).

Application in Drug Discovery

Azetidin-3-yl groups have been introduced into heteroaromatic bases using a radical addition method (Minisci reaction). This technique has been utilized to modify heteroaromatic systems found in drug discovery, demonstrating the significant role of azetidin-3-yl derivatives in developing new therapeutic agents (Duncton et al., 2009).

Synthesis of Polyamines

Research involving the enzymatic generation of an amino aldehyde in situ from an amino alcohol, analogous to azetidin, has led to the synthesis of circular polyamines. This method suggests the potential for a broad range of polyamine products, highlighting the application of azetidin-3-yl derivatives in the synthesis of multifunctional polycationic polyamines for drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(azetidin-3-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-3-1-2-6-4-7-5-6/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNCRQNQIOVYBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2658806.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2658811.png)

![1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2658813.png)

![N-cyclopentyl-4-methyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2658819.png)